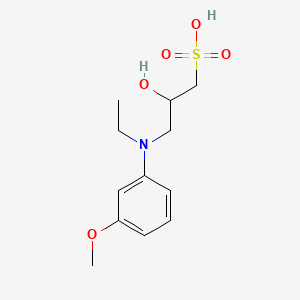
2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the ethoxy group on the pyridine ring and the tetrahydropyrimidine structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-ethoxypyridine, undergoes a halogenation reaction to introduce a halogen atom at the 3-position.
Nucleophilic Substitution: The halogenated pyridine intermediate reacts with a nucleophile, such as a methylamine derivative, to form the 3-substituted pyridine.
Cyclization: The substituted pyridine undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, to form the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine or pyrimidine rings.
Substitution: The ethoxy group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biological pathways and mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.
Wirkmechanismus
The mechanism of action of 2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((6-Methoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine
- 2-((6-Chloropyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine
- 2-((6-Methylpyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine
Uniqueness
2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H17N3O |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
2-[(6-ethoxypyridin-3-yl)methyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C12H17N3O/c1-2-16-12-5-4-10(9-15-12)8-11-13-6-3-7-14-11/h4-5,9H,2-3,6-8H2,1H3,(H,13,14) |
InChI-Schlüssel |
ZJEPEPWYCNUTEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC=C(C=C1)CC2=NCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13110170.png)

![2-(2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetic acid](/img/structure/B13110174.png)






![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)



